Duokvin

Dihydroquinoline structure-activity relationship Ionophore potentiation Ethoxyquin

Duokvin (CAS 120509-24-2) is a synthetic dimeric dihydroquinoline antioxidant with the molecular formula C₂₇H₃₄N₂ and molecular weight 386.57 g/mol. It belongs to the dihydroquinoline class, structurally defined as 2,2-di-(2′,2′,4′-trimethyl-1′,2′-dihydroquinoline)propane, linking two dihydroquinoline monomers via an isopropylidene bridge at the 6,6′ positions.

Molecular Formula C27H34N2
Molecular Weight 386.6 g/mol
CAS No. 120509-24-2
Cat. No. B045492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuokvin
CAS120509-24-2
Synonyms2,2-di-(2',2',4'-trimethyl-1',2'-dihydroquinoline)propane
duokvin
Molecular FormulaC27H34N2
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C=C(C=C2)C(C)(C)C3=CC4=C(C=C3)NC(C=C4C)(C)C)(C)C
InChIInChI=1S/C27H34N2/c1-17-15-25(3,4)28-23-11-9-19(13-21(17)23)27(7,8)20-10-12-24-22(14-20)18(2)16-26(5,6)29-24/h9-16,28-29H,1-8H3
InChIKeyMKXXTKROCNDWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duokvin (CAS 120509-24-2): Dimeric Dihydroquinoline Antioxidant for Ionophore Potentiation in Poultry


Duokvin (CAS 120509-24-2) is a synthetic dimeric dihydroquinoline antioxidant with the molecular formula C₂₇H₃₄N₂ and molecular weight 386.57 g/mol [1]. It belongs to the dihydroquinoline class, structurally defined as 2,2-di-(2′,2′,4′-trimethyl-1′,2′-dihydroquinoline)propane, linking two dihydroquinoline monomers via an isopropylidene bridge at the 6,6′ positions [2]. Unlike monomeric dihydroquinoline antioxidants that primarily function as feed preservatives, Duokvin was specifically developed as an ionophore synergist in veterinary medicine, enabling substantial dose reduction of ionophorous anticoccidial agents (monensin, salinomycin, narasin, maduramicin) while maintaining or enhancing antiparasitic efficacy [3].

Why Generic Antioxidants Cannot Substitute for Duokvin in Ionophore Potentiation


Duokvin cannot be replaced by generic feed antioxidants such as ethoxyquin, BHT, or BHA because its ionophore-potentiating activity depends critically on its dimeric dihydroquinoline structure [PARA-1]. Direct experimental evidence demonstrates that the monomeric prototype, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin), has no potentiating effect on ionophore efficacy [PARA-2]. When two dihydroquinoline molecules are linked via an alkyl group (methylidene, ethylidene, or propylidene bridge), the resulting dimer acquires the ability to potentiate ionophores such that 15 mg/kg salinomycin plus dimer equals the efficacy of the standard 60 mg/kg dose alone [PARA-2]. BHT and BHA, belonging to entirely different chemical classes (hindered phenols), have no documented ionophore potentiation activity. Attempting substitution with ethoxyquin or BHT would forfeit the dose-reduction benefit—an 87.5% reduction in monensin and 50% reduction in maduramicin—achievable only with the dimeric dihydroquinoline structure of Duokvin [1].

Quantitative Differentiation Evidence: Duokvin vs. Comparators


Ionophore Potentiation Absent in Monomeric Dihydroquinoline (Ethoxyquin)

Duokvin's ionophore-potentiating activity is structurally dependent on its dimeric configuration. The monomeric dihydroquinoline prototype, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin), demonstrated no potentiating effect on salinomycin efficacy in chickens infected with Eimeria tenella [1]. In contrast, dimeric dihydroquinolines with alkyl bridges (methylidene, ethylidene, propylidene) enabled a 75% dose reduction of salinomycin (15 mg/kg with dimer = 60 mg/kg standard dose) [1]. This structure-activity relationship confirms that generic ethoxyquin cannot substitute for Duokvin as an ionophore synergist.

Dihydroquinoline structure-activity relationship Ionophore potentiation Ethoxyquin

Monensin Dose Reduction of 87.5% with Duokvin Co-Administration

Duokvin enables an 87.5% reduction in the dietary monensin dose required for effective coccidiosis prophylaxis. When monensin was administered alone at the standard recommended level of 100 ppm (mg/kg feed), it served as the baseline for efficacy [1]. Co-administration of Duokvin at 120 ppm allowed reduction of monensin to 12.5 mg/kg feed (∼87.5% reduction) while maintaining equivalent anticoccidial efficacy against Eimeria tenella and E. mitis [2]. In a separate trial against E. acervulina, monensin at 8 ppm plus Duokvin at 120 ppm achieved chemoprophylactic activity not significantly different from monensin at 100 ppm alone, representing a 92% dose reduction [3].

Monensin Dose reduction Coccidiosis prophylaxis

Maduramicin Dose Halved with Duokvin While Eliminating Growth Depression

Duokvin allows a 50% reduction of maduramicin dose without compromising anticoccidial efficacy and without the growth-depressing toxic interactions observed with other ionophore combinations [1]. At the recommended maduramicin dosage of 3.0 mg/kg feed combined with Duokvin at 120 mg/kg feed, the general poultry health status and production parameters were not adversely affected [2]. In contrast, maduramicin alone at its full effective dose (6.0 mg/kg) carries a recognized risk of toxicity and drug-drug interactions [1]. The maduramicin-duokvin combination proved compatible with all tested antimicrobials (erythromycin, sulfachlorpyrazine, sulfaquinoxaline, tiamulin), a compatibility profile not shared by maduramicin alone [3].

Maduramicin Dose reduction Growth performance

Selective Ionophore Potentiation: Lasalocid Exclusion Defines Duokvin's Specificity

Duokvin's potentiating effect is not universal across all ionophorous anticoccidials. Unlike monensin, salinomycin, narasin, and maduramicin—all of which showed significant potentiation by Duokvin—lasalocid was a clear exception: no toxic interaction or improvement in anticoccidial efficacy was detected between Duokvin and any dose of lasalocid in chickens experimentally infected with Eimeria tenella and E. mitis [1]. Additionally, the newer anticoccidial semduramicin showed full compatibility with Duokvin without potentiation interaction [1]. This selectivity profile provides a scientific rationale for targeted formulation design.

Lasalocid Ionophore selectivity Semduramicin

Reduction of Monensin-Tiamulin Toxic Interaction via Dose-Reduced Monensin-Duokvin Combination

The well-documented toxic interaction between monensin and tiamulin—a pleuromutilin antibiotic used concurrently in poultry—poses a significant therapeutic management challenge. Standard-dose monensin (100 ppm) combined with tiamulin produces severe toxicity [1]. The monensin-duokvin combination at reduced monensin dose (12.5 mg/kg + Duokvin 120 mg/kg) showed only a slight interaction with tiamulin, far less severe than the toxic interaction between monensin alone at standard doses and the diterpene antibiotic [1]. Electrotoxicological investigations confirmed that no toxic interaction manifesting as electrophysiological changes occurred between tiamulin and the monensin-duokvin combination administered at the reduced dose [2].

Tiamulin compatibility Drug-drug interaction Monensin toxicity

Duokvin (CAS 120509-24-2): Validated Application Scenarios


Cost-Optimized Broiler Coccidiosis Prophylaxis with Reduced Ionophore Exposure

Poultry integrators seeking to reduce ionophore feed additive costs and mitigate toxicity risk can employ the validated Duokvin co-administration protocol: 120 mg Duokvin per kg feed combined with monensin at 12.5 mg/kg (87.5% reduction from standard 100 mg/kg) or maduramicin at 3.0 mg/kg (50% reduction from 6.0 mg/kg). This approach maintains anticoccidial efficacy against Eimeria tenella, E. mitis, and E. acervulina while eliminating growth depression at optimized doses . Tolerance studies in 400 Tetra-82 broiler chickens confirmed that at these reduced ionophore doses, the Duokvin combination showed no adverse clinical signs and preserved normal production parameters .

Safe Concurrent Administration of Monensin and Tiamulin in Poultry Operations

In clinical scenarios requiring simultaneous anticoccidial and antimicrobial therapy, the monensin-Duokvin combination (12.5 mg monensin + 120 mg Duokvin per kg feed) enables safe co-administration with tiamulin. Electrotoxicological studies measuring peripheral nerve conductivity and cardiac electrophysiology in broiler chickens demonstrated that no toxic interaction occurs between tiamulin and the dose-reduced monensin-Duokvin combination . Compatibility studies further confirmed that this combination is fully compatible with erythromycin, sulfachlorpyrazine, sulfaquinoxaline, flumequine, tylosin, and kitasamycin, providing broad antimicrobial co-administration flexibility .

Formulation Development of Next-Generation Anticoccidial Premixes Targeting Monovalent Ionophores

Feed additive manufacturers developing potentiated anticoccidial premixes can leverage the selectivity profile of Duokvin. Research demonstrates that Duokvin potentiates monovalent cation ionophores (monensin, salinomycin, narasin) and the monovalent glycoside maduramicin, but not the divalent ionophore lasalocid . This selectivity enables rational premix design: formulations targeting Eimeria tenella and E. mitis in broilers should pair Duokvin only with susceptible ionophore classes. The dimeric structure-activity relationship—where two dihydroquinoline molecules linked by an alkyl bridge are required for potentiation—also provides a clear quality control benchmark to distinguish functional Duokvin from inactive monomeric contaminants or degradation products .

Research Tool for Investigating Ionophore Synergism and Oxidative Stress Pathways

Duokvin serves as a valuable research tool for studying ionophore pharmacodynamics in poultry parasitology. Since Duokvin itself shows no appreciable standalone anticoccidial activity against Eimeria species , any observed enhancement in anticoccidial efficacy can be attributed specifically to the potentiation mechanism. This property makes Duokvin suitable for experimental designs that decouple direct antiparasitic effects from pharmacodynamic synergism. The antioxidant mechanism—hypothesized to involve stabilization of cellular membranes and reduction of ionophore-induced oxidative stress —can be probed using Duokvin as a selective dimeric dihydroquinoline probe alongside the inactive monomeric analog ethoxyquin as a negative control, as established by the structure-activity data .

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